6-(Methylthio)chroman-4-amine

Aldose reductase inhibition Diabetic complications Spiro-hydantoin SAR

Researchers requiring a near-electronically-neutral (-SCH3, Hammett σp ≈ 0.00) chroman-4-amine building block for unbiased multiparameter QSAR models or for constructing spiro-hydantoin aldose reductase inhibitors with a unique metabolic buffering pathway (methylthio → methylsulfinyl interconversion) will find 6-(Methylthio)chroman-4-amine (CAS 780019-03-6, C10H13NOS, MW 195.28 g/mol) to be an essential intermediate. The primary amine at C-4 provides a robust handle for chiral resolution via diastereomeric salt formation, a critical advantage for synthesizing stereochemically defined Bradykinin B1 receptor antagonist candidates. This compound allows systematic exploration of 6-position substitution effects on target binding affinity and selectivity, delivering a critical data point that halogenated (6-F, 6-Cl) or oxygenated (6-OCH3) analogs cannot replicate.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Cat. No. B13568915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)chroman-4-amine
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)OCCC2N
InChIInChI=1S/C10H13NOS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3
InChIKeyOXMCIJLVHODKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)chroman-4-amine (CAS 780019-03-6): Structural, Physicochemical, and Pharmacophoric Baseline for Procurement Evaluation


6-(Methylthio)chroman-4-amine (CAS 780019-03-6, molecular formula C10H13NOS, MW 195.28 g/mol) is a 6-substituted chroman-4-amine derivative featuring a methylthio (–SCH3) group at the 6-position of the benzopyran scaffold and a primary amine at the 4-position . The compound belongs to the broader chroman-4-amine class, which serves as a privileged scaffold in medicinal chemistry and is recognized as a key synthetic intermediate for chiral drug candidates, notably the human Bradykinin B1 receptor antagonist series [1]. The methylthio substituent confers distinct electronic properties (Hammett σp ≈ 0.00) that differentiate it from halogenated analogs such as 6-fluoro (σp = +0.06) and 6-chloro (σp = +0.23) derivatives, while the primary amine provides a versatile handle for derivatization, salt formation, and chiral resolution [2]. The compound is primarily utilized as a research intermediate and building block; it is not registered as an active pharmaceutical ingredient and carries no approved therapeutic indication.

Why 6-(Methylthio)chroman-4-amine Cannot Be Casually Substituted: Electronic, Metabolic, and Pharmacophoric Consequences of the 6-Methylthio Group


Generic substitution of 6-(methylthio)chroman-4-amine with other 6-substituted chroman-4-amines (e.g., 6-fluoro, 6-chloro, 6-methoxy, or unsubstituted chroman-4-amine) is not pharmacophorically neutral. The –SCH3 group is electronically distinct from halogens: its Hammett σp value of approximately 0.00 places it in a near-electronically-neutral regime, in contrast to the electron-withdrawing character of 6-Cl (σp = +0.23) and the weakly electron-withdrawing 6-F (σp = +0.06) [1]. This difference directly affects aromatic ring electronics, amine basicity, and target binding interactions. Critically, patent evidence demonstrates that the 6-methylthio group in spiro-chroman-imidazolidine-diones unexpectedly retained aldose reductase inhibitory potency comparable to the resolved 6-fluoro analog, despite the bulkier substituent size, a finding explicitly described as surprising by the inventors [2]. Furthermore, the methylthio group undergoes cytochrome-mediated metabolic oxidation to the methylsulfinyl (–S(O)CH3) species in vivo, creating a dynamic buffering system with distinct pharmacokinetic consequences that halogenated analogs cannot replicate [2]. The primary amine at the 4-position also enables chiral resolution via diastereomeric salt formation—a critical advantage for stereochemically defined drug candidate synthesis that is absent in analogs lacking a basic amine [3].

6-(Methylthio)chroman-4-amine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Aldose Reductase Inhibitory Potency of 6-Methylthio Versus 6-Fluoro Spiro-Chroman-Imidazolidine-Diones: A Head-to-Head Patent Comparison

In the spiro-chroman-imidazolidine-dione series, the 6-methylthio-substituted derivative exhibited aldose reductase inhibitory potency similar to the resolved d-6-fluoro-spiro-[chroman-4,4′-imidazolidine]-2′,5′-dione, a finding explicitly described as 'unexpected' in the patent literature [1]. Prior art (U.S. Patent No. 4,117,230) had established that when alkyl substitutions larger than methyl were made at the 6-position, activity declined, with the unsubstituted 6-position being the most active—suggesting that the bulkier methylthio group should have shown reduced activity [1]. The patent discloses that the 6-methylthio derivative not only retained potency but also offered a unique metabolic advantage: in vivo cytochrome-mediated oxidation converts the methylthio (–SCH3) to the methylsulfinyl (–S(O)CH3) species, establishing a dynamic buffering system via thioredoxin/glutaredoxin-mediated reductive recycling that prolongs the plasma half-life of the total drug species [1]. This metabolic feature is absent in the 6-fluoro analog.

Aldose reductase inhibition Diabetic complications Spiro-hydantoin SAR

Antifungal Activity of 6-Methylthiochroman-4-one Versus 6-Chlorothiochroman-4-one Against Botrytis cinerea: Equivalent Potency Despite Divergent Substituent Electronics

Pinedo-Rivilla et al. (2018) conducted a direct comparative study of 6-methylthiochroman-4-one (compound 1) and 6-chlorothiochroman-4-one (compound 2) for antifungal activity against two strains of the phytopathogen Botrytis cinerea [1]. Both compounds 1 and 2 gave 100% inhibition of the Bc2100 strain at concentrations of 100–250 μg/mL, demonstrating equivalent antifungal efficacy [1]. Notably, despite the electronically neutral methylthio group (σp ≈ 0.00) and the electron-withdrawing chloro group (σp = +0.23) representing fundamentally different electronic environments on the aromatic ring, the antifungal potency was indistinguishable in this assay [2]. The study also investigated the detoxification mechanism by B. cinerea and the biotransformation of both compounds by Trichoderma viride, providing a mechanistic framework for understanding substituent-dependent metabolism [1]. While this evidence pertains to the ketone precursor (thiochroman-4-one) rather than the chroman-4-amine directly, it establishes the biological equivalence of the 6-methylthio and 6-chloro pharmacophores in a fungal context relevant to agrochemical and anti-infective discovery programs.

Antifungal agents Botrytis cinerea Thiochroman-4-one SAR

6-Methylthio-Containing Thiochroman-4-one Derivative Outperforms Commercial Fungicide Carbendazim Against Botrytis cinerea

Li et al. (2022) synthesized and evaluated a series of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties [1]. Among these, compound 7j—2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, which contains the 6-methylthio substituent—showed superior in vitro antifungal activity against Botrytis cinerea, achieving a 79% inhibition rate, which exceeded the activity of the commercial fungicide Carbendazim [1]. In a parallel study by the same research group, compound 5m—6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide—also bearing the 6-methyl substitution pattern, showed 69% inhibition against B. cinerea, again surpassing Carbendazim . These results establish that the 6-methylthio (or 6-methyl) substitution on the thiochroman-4-one core is associated with enhanced antifungal activity relative to the commercial benchmark, providing a data-driven rationale for selecting 6-methylthio-bearing building blocks in agrochemical antifungal discovery.

Antifungal drug discovery Carbendazim comparison Thiochroman-4-one derivatives

Electronic Substituent Differentiation: Hammett σp Values Distinguish 6-Methylthio (σp ≈ 0.00) from 6-Chloro (σp = +0.23), 6-Fluoro (σp = +0.06), and 6-Methoxy (σp = −0.27) Analogs

The para-substituted Hammett constant (σp) for the methylthio (–SCH3) group is approximately 0.00, indicating a near-electronically-neutral substituent that exerts neither significant electron-withdrawing nor electron-donating effects on the aromatic ring [1]. This contrasts markedly with the most common alternative 6-substituents: chloro (σp = +0.23, moderate electron-withdrawing), fluoro (σp = +0.06, weak electron-withdrawing), and methoxy (σp = −0.27, strong electron-donating via resonance) [1][2]. The σp = 0.00 value for SCH3 arises from a cancellation of the electron-withdrawing inductive effect of sulfur with its electron-donating resonance effect (lone pair conjugation), a unique electronic profile not replicated by any halogen or oxygen-based substituent [1]. The practical consequence is that 6-(methylthio)chroman-4-amine will exhibit different amine basicity (pKa of the 4-NH2), different aromatic ring reactivity toward electrophilic substitution, and different hydrogen-bond acceptor character at the sulfur atom compared to any halogenated or oxygenated 6-substituted chroman-4-amine.

Hammett equation Substituent electronic effects SAR design principles

Methylthio as a Validated Bioisosteric Replacement for Methoxy in Aldose Reductase Inhibitors: Retention of In Vitro Potency

Wrobel et al. (1989) systematically investigated structural modifications of tolrestat, a clinically evaluated aldose reductase inhibitor, and demonstrated that bioisosteric replacement of the 6-methoxy (–OCH3) group with a methylthio (–SCH3) substituent (compound 5) retained high in vitro potency against aldose reductase from bovine lens [1]. The methylthio-substituted analog 5 was evaluated alongside the parent 6-methoxy compound 1 (tolrestat) in both an isolated enzyme assay and an isolated rat sciatic nerve assay [1]. While the methylthio analog showed somewhat reduced in vivo potency compared to tolrestat, it retained high intrinsic enzyme inhibitory activity, confirming that –SCH3 can serve as a viable bioisosteric replacement for –OCH3 in aldose reductase pharmacophores [1]. This finding is directly relevant to the procurement rationale for 6-(methylthio)chroman-4-amine, as its 6-SCH3 substitution pattern maps onto this validated bioisosteric strategy, distinguishing it from 6-methoxychroman-4-amine which, while electronically dissimilar (σp = −0.27 vs. 0.00), targets the same biological space.

Bioisosteric replacement Aldose reductase inhibitors Tolrestat analogs

Synthetic Accessibility and Chiral Resolution: Raney-Ni/H2 Reduction of Chromanone Oximes Enables Selective 4-Aminochroman Synthesis

Sebok et al. (1998) demonstrated that Raney-Ni/H2 reduction of 4-chromanone and 4-thiochromanone oximes provides a practically useful, selective route to 4-aminochromans and 4-aminothiochromans, avoiding the competing Beckmann-type ring expansion to 1,5-benzoxazepines that plagues alternative reduction methods [1]. This methodology, when applied to the 6-methylthio-substituted chroman-4-one oxime precursor, would yield 6-(methylthio)chroman-4-amine with chemoselective control. Furthermore, Zhang et al. (2016) established that chiral chroman-4-amines can be accessed via catalytic asymmetric decarboxylative Mannich reaction followed by transformation without loss of enantioselectivity, producing key intermediates for the human Bradykinin B1 receptor antagonist [2]. The (R)-chroman-4-amine salts can also be obtained with excellent enantiomeric excess via CBS reduction of substituted chroman-4-ones, azide inversion, and diastereomeric salt resolution with (R)-mandelic or D-tartaric acid [3]. These established synthetic routes mean that 6-(methylthio)chroman-4-amine is accessible in both racemic and enantiomerically pure forms, a critical procurement consideration for programs requiring defined stereochemistry.

4-Aminochroman synthesis Raney-Nickel reduction Chiral building blocks

High-Impact Research and Industrial Application Scenarios for 6-(Methylthio)chroman-4-amine Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization: Replacing 6-Fluoro with 6-Methylthio for Metabolic Buffering

Programs targeting aldose reductase for diabetic complication indications can utilize 6-(methylthio)chroman-4-amine as a key intermediate for constructing spiro-chroman-imidazolidine-dione analogs. The patent evidence from EP0092386A2 [1] demonstrates that the 6-methylthio-substituted spiro-hydantoin exhibits potency similar to the 6-fluoro benchmark while providing a unique metabolic activation pathway (methylthio → methylsulfinyl interconversion) that creates a dynamic buffering system and prolongs plasma half-life. This metabolic feature, absent in 6-fluoro analogs, offers a differentiation strategy for developing aldose reductase inhibitors with improved pharmacokinetic profiles. The 6-methylthio group also serves as a validated bioisosteric replacement for 6-methoxy in tolrestat-type inhibitors [2], broadening the scope of accessible chemotypes from this single building block.

Antifungal Agrochemical Discovery: 6-Methylthio Scaffold for Botrytis cinerea Control Agents

The demonstrated superiority of 6-methylthio-containing thiochroman-4-one derivatives over the commercial fungicide Carbendazim against Botrytis cinerea [1] positions 6-(methylthio)chroman-4-amine as a strategic starting material for agrochemical antifungal discovery. The 4-amine functionality provides a synthetic handle for introducing diverse carboxamide, oxime ether, oxadiazole, and thiadiazole moieties—structural features shown by Li et al. (2022) to enhance antifungal activity [1]. Furthermore, the equivalence of 6-methylthio and 6-chloro substituents for antifungal potency against B. cinerea Bc2100 (both achieving 100% inhibition at 100–250 μg/mL) [2] means the methylthio variant offers a sulfur-based derivatization pathway (oxidation to sulfoxide/sulfone) not available to chlorinated analogs, enabling exploration of additional oxidation-state-dependent SAR.

Chiral Chroman-4-amine Building Block for Bradykinin B1 Receptor Antagonist Synthesis

Chiral chroman-4-amines are established key intermediates for the synthesis of human Bradykinin B1 receptor antagonists, a validated target for inflammatory pain [1]. The established methodology for enantioselective synthesis of chroman-4-amines via catalytic asymmetric decarboxylative Mannich reaction, followed by transformation without loss of enantioselectivity [1], combined with the CBS reduction/azide inversion/diastereomeric salt resolution approach [2], means that 6-(methylthio)chroman-4-amine can be procured or synthesized in enantiomerically pure form. The 6-methylthio substituent provides a distinct electronic and steric environment compared to unsubstituted or halogenated chroman-4-amines, enabling systematic exploration of how 6-position substitution affects B1 receptor binding affinity and selectivity in lead optimization programs.

Quantitative Structure-Activity Relationship (QSAR) Probe: Electronically Neutral 6-Position Substituent for Free-Wilson or Hansch Analysis

For medicinal chemistry groups conducting systematic SAR exploration of the chroman-4-amine scaffold, 6-(methylthio)chroman-4-amine provides a critical data point that cannot be obtained from halogenated or oxygenated analogs: a 6-position substituent with a Hammett σp value of approximately 0.00 [1]. In Free-Wilson or Hansch-type QSAR models, the 6-SCH3 variant allows deconvolution of electronic effects from steric and lipophilic contributions, as it is electronically neutral (σp = 0.00), moderately lipophilic (π value positive), and sterically larger than –H, –F, or –OH but smaller than –CF3 or –tBu [1]. Including this compound in a screening set alongside 6-H, 6-F, 6-Cl, 6-OCH3, and 6-CF3 analogs enables rigorous multiparameter regression analysis that would otherwise be confounded by collinearity between electronic and lipophilic substituent parameters.

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